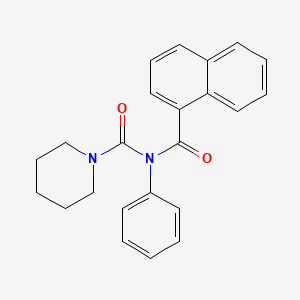

N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It is related to the class of compounds known as naphthoylindoles . Naphthoylindoles are a class of synthetic cannabinoids , which can bind to endocannabinoid receptors in animals, presenting as CB1 and/or CB2 partial/full agonists .

Scientific Research Applications

Antimycobacterial Activity

The compound has been used in the synthesis of ring-substituted naphthalene-1-carboxanilides, which have shown significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis .

Derivatization Reagent

1-Naphthoyl chloride, a related compound, has been used as a derivatization reagent in the analysis of short-chained dodecyl alcohol ethoxylates and dodecyl alcohol by solid-phase extraction combined with dispersive liquid-liquid micro extraction method .

Fluorescent Labeling Reagent

It has also been used as a fluorescent labeling reagent in the determination of T-2 and HT-2 toxins .

Organic Light Emitting Diode (OLED) Applications

A naphthoyl-thiourea derivative, N-(5-methylpyridine)-N′-(1-naphthoyl) thiourea (NT), was synthesized and used to form a conductive layer in OLEDs .

Anticancer Evaluations

N-naphthoyl thiourea derivatives have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown significant cytotoxic effects against MCF-7, HCT116, and A549 cancer cell lines .

Synthesis of Valuable Heterocycles

N-naphthoyl thioureas can be used as precursor scaffolds for designing valuable heterocycles with anticipated biological activities .

Photodegradation of Dyes

A copper complex derived from the newly synthesized N-naphthoyl thiourea ligand has been used in the photodegradation of methyl orange (MO) dye .

Conductive Metal–Organic Frameworks

The compound has been used in the synthesis of conductive metal–organic frameworks, which show ultrahigh proton conductivity .

properties

IUPAC Name |

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-22(21-15-9-11-18-10-5-6-14-20(18)21)25(19-12-3-1-4-13-19)23(27)24-16-7-2-8-17-24/h1,3-6,9-15H,2,7-8,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHTUWQHZDAPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)

![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)

![3-methoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2851770.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)

triazin-4-one](/img/structure/B2851775.png)